ASAH1-IN-E2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ASAH1-IN-E2 is a novel angiogenesis inhibitor, directly binding to acid ceramidase 1 (asah1)
Applications De Recherche Scientifique
Role in Breast Cancer Prognosis
ASAH1, or Acid Ceramidase, plays a significant role in breast cancer. It is overexpressed in various cancers, including breast cancer. High expression of ASAH1 is associated with a better prognosis in both invasive and non-invasive breast cancer. This improved prognosis is independent of adjuvant treatment in breast cancer and is also observed in non-small cell lung cancer patients. Notably, in pre-invasive DCIS (ductal carcinoma in situ) of the breast, high ASAH1 expression is linked with a luminal phenotype and a reduced frequency of recurrences, suggesting its potential as a valuable prognostic factor (Sänger et al., 2015).
Inhibition of Angiogenesis
ASAH1 is identified as a target for angiogenesis inhibitors. A study discovered that a guanidine-based synthetic compound, E2, binds to ASAH1 and inhibits angiogenesis. This process is crucial in cancer treatment, as tumors induce the formation of new blood vessels to ensure sufficient oxygen and nutrients for their growth. The inhibition of ASAH1 suppressed chemoinvasion and tube formation of endothelial cells, demonstrating its role as an angiogenesis factor and its potential as a new target for antiangiogenesis therapy (Cho et al., 2018).
Interaction with Steroidogenic Factor 1
ASAH1 represses steroidogenic factor 1-dependent gene transcription in adrenocortical cells. It binds directly to the receptor and is recruited to the promoter of various SF-1 target genes. This interaction highlights the role of nuclear lipid metabolism in regulating gene transcription and indicates that ASAH1 acts as a coregulatory protein that represses SF-1 function (Lucki et al., 2012).
Association with Schizophrenia
ASAH1 is linked to susceptibility to schizophrenia in the Han Chinese population. Gene expression analysis showed down-regulation of ASAH1 in schizophrenic patients. Association analyses identified significant associations between specific SNPs in the ASAH1 gene and schizophrenia, suggesting its potential as a candidate gene for this condition (Zhang et al., 2012).
Role in Melanoma Growth and Metastasis
ASAH1 overexpression in melanoma supports tumor growth and metastasis. Inhibition of ASAH1 increases ceramide and peroxisome-derived ROS, which in turn inhibit melanoma growth. This study presents ASAH1 as a druggable driver of melanoma tumor growth and metastasis, functioning by suppressing peroxisome biogenesis and inhibiting peroxisome-derived ROS production. The therapeutic utility of ASAH1 inhibitors for melanoma therapy is highlighted (Malvi et al., 2021).
Propriétés
Formule moléculaire |
C21H19N3O2 |
---|---|
Poids moléculaire |
345.402 |
Nom IUPAC |
[1,1'-Biphenyl]-4-yl 2-(4-guanidinophenyl)acetate |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ASAH1-IN-E2; ASAH1 N-E2; ASAH1N-E2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.